molecular formula C9H9ClN4 B1464537 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine CAS No. 1249644-27-6

2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine

Cat. No.: B1464537
CAS No.: 1249644-27-6
M. Wt: 208.65 g/mol
InChI Key: OABQEQHDEYUORX-UHFFFAOYSA-N
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Description

2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted at positions 2 and 2. The chlorine atom at position 2 and the 3,5-dimethylpyrazole group at position 3 confer distinct electronic and steric properties. This structure is synthesized via displacement reactions, such as treating 2-chloro-3-(1H-pyrrol-1-yl)pyridine with the anion derived from 1,3-dimethylpyrazole, as demonstrated in cyclization studies . The compound’s planar aromatic system and substituent arrangement contribute to its stability and reactivity, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

2-chloro-3-(3,5-dimethylpyrazol-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c1-6-5-7(2)14(13-6)9-8(10)11-3-4-12-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABQEQHDEYUORX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=CN=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrazine Core with Chlorine Substitution

The starting material is often 2,3-dichloropyrazine or 2-chloropyrazine derivatives, which are commercially available or can be synthesized via chlorination of pyrazine. The chlorine at the 2-position is typically retained, while the chlorine at the 3-position is substituted by the pyrazole moiety.

  • Method: Nucleophilic aromatic substitution (SNAr) of the chlorine at the 3-position by the pyrazole anion or pyrazole derivative.
  • Conditions: The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilicity.
  • Catalysts/Base: A base such as potassium carbonate or sodium hydride is used to deprotonate the pyrazole, generating the nucleophilic pyrazolide anion.

Preparation of 3,5-Dimethyl-1H-pyrazole Nucleophile

The 3,5-dimethyl-1H-pyrazole is prepared by condensation of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds:

  • Typical Synthesis: Reaction of hydrazine hydrate with 2,4-pentanedione (acetylacetone) under reflux conditions yields 3,5-dimethylpyrazole.
  • Purification: The pyrazole is purified by recrystallization or distillation.

Coupling Reaction to Form 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine

Once the pyrazole nucleophile is prepared, it is reacted with 2,3-dichloropyrazine or 2-chloropyrazine under nucleophilic substitution conditions:

Step Reagents/Conditions Outcome Yield Range
1 3,5-dimethyl-1H-pyrazole + base (K2CO3 or NaH) in DMF or DMSO Formation of pyrazolide anion Quantitative
2 Addition of 2,3-dichloropyrazine or 2-chloropyrazine Substitution of chlorine at 3-position 60–85%
  • Temperature: Typically 50–100 °C to facilitate substitution.
  • Time: 4–24 hours depending on conditions.
  • Purification: Column chromatography or recrystallization.

Alternative Synthetic Routes

  • Halogen Exchange and Cross-Coupling: In some cases, 2-chloro-3-bromopyrazine can be used, and the pyrazole moiety introduced via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination or Suzuki coupling with pyrazolyl boronic acids). This method offers milder conditions and potentially higher selectivity.
  • Direct Cyclization Approaches: Some literature suggests cyclization of substituted diamines or hydrazines with pyrazine precursors to form fused or substituted pyrazine-pyrazole systems, but these are less common for this specific compound.

Research Findings and Data Summary

Parameter Details Reference/Notes
Starting Materials 2,3-dichloropyrazine or 2-chloropyrazine; 3,5-dimethyl-1H-pyrazole Commercially available or synthesized via known methods
Solvents DMF, DMSO Polar aprotic solvents favor nucleophilic substitution
Bases Potassium carbonate, sodium hydride Generate pyrazolide anion
Temperature 50–100 °C Optimized for substitution efficiency
Reaction Time 4–24 hours Dependent on scale and conditions
Yields 60–85% Moderate to good yields reported
Purification Chromatography, recrystallization Standard organic purification techniques

Notes on Reaction Mechanism and Optimization

  • The nucleophilic aromatic substitution proceeds via displacement of the chlorine atom at the 3-position of pyrazine by the pyrazolide anion.
  • Electron-deficient pyrazine ring facilitates SNAr due to the activating effect of the nitrogen atoms.
  • Reaction efficiency depends on the quality of the pyrazolide nucleophile and the solvent/base system.
  • Excess base and controlled temperature improve yield and suppress side reactions.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.

    Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base and a polar aprotic solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazine derivatives, while oxidation reactions can produce pyrazine N-oxides.

Scientific Research Applications

Agricultural Applications

Herbicides
One of the primary applications of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine is in the development of herbicides. Its effectiveness as a herbicide has been documented through various studies, demonstrating its ability to inhibit the growth of specific weed species while being less harmful to crops. This selective action is crucial for sustainable agriculture practices.

Pesticides
In addition to herbicidal properties, this compound is also being explored for use in pesticides. Its ability to target specific pests can reduce the reliance on broad-spectrum insecticides, thereby minimizing environmental impact and promoting biodiversity in agricultural ecosystems .

Pharmaceutical Applications

Drug Development
The unique pyrazole structure of this compound makes it a potential candidate for drug development. Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory, analgesic, and antipyretic activities. The modification of this compound could lead to new therapeutic agents for treating various conditions such as arthritis and other inflammatory diseases .

Proteomics Research
In proteomics, this compound is utilized as a reagent for studying protein interactions and modifications. Its application in biochemical assays can help elucidate pathways involved in disease processes and lead to the discovery of novel biomarkers .

Materials Science Applications

Polymer Chemistry
this compound has been investigated for its role as a chain transfer agent in polymerization processes. It can control the molecular weight and polydispersity of polymers synthesized from acrylics and methacrylics, enabling the production of materials with tailored properties for specific applications .

Case Study 1: Herbicide Efficacy

A study conducted by agricultural scientists evaluated the effectiveness of this compound as a herbicide against common weed species in corn fields. The results showed a significant reduction in weed biomass compared to untreated controls, indicating its potential as a selective herbicide.

Case Study 2: Anti-inflammatory Activity

Research published in a pharmacological journal highlighted the anti-inflammatory properties of pyrazole derivatives, including those related to this compound. The study demonstrated that these compounds could inhibit pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine involves its interaction with specific molecular targets and pathways. The chlorine atom and pyrazolyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazine Derivatives

2-Chloro-3-(2-Methylpropyl)Pyrazine
  • Structure : Pyrazine with chlorine (C2) and isobutyl (C3) substituents.
  • Key Differences : The bulky isobutyl group increases steric hindrance compared to the dimethylpyrazole group, reducing reactivity in nucleophilic substitutions. Its molecular weight (170.64 g/mol) is lower than the main compound (C₉H₈ClN₅; ~233.65 g/mol) .
  • Applications : Used in flavor chemistry due to volatile alkyl chains .
2-Chloro-3-(Chloromethyl)Pyrazine
  • Structure : Chlorine (C2) and chloromethyl (C3) groups.
  • Key Differences : The chloromethyl group enhances electrophilicity, enabling cross-coupling reactions. However, it is less thermally stable than dimethylpyrazole-substituted analogs due to increased polarity .
  • Safety : Classified as hazardous (GHS) due to acute toxicity and skin irritation risks .
3,6-Bis(3,5-Dimethyl-1H-Pyrazol-1-yl)-1,2,4,5-Tetrazine
  • Structure : Tetrazine core with two dimethylpyrazole groups.
  • Key Differences : The tetrazine ring (N-rich) enables inverse electron-demand Diels-Alder reactions, unlike pyrazine. Its extended conjugation system (C₁₂H₁₄N₈) enhances photophysical properties for materials science .

Substituted Phenyl-Pyrazine Analogs

Compounds like 2-chloro-3-(4-chlorophenyl)pyrazine and 2-chloro-3-(4-methoxyphenyl)pyrazine () feature aryl substituents instead of pyrazole.

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) increase electrophilicity at C2/C3, facilitating nucleophilic aromatic substitution. Methoxy groups donate electrons, reducing reactivity .

Pyrazole-Pyridine Hybrids

2-(3,5-Dimethyl-1H-Pyrazol-1-yl)-3-(1H-Pyrrol-1-yl)Pyridine () shares a pyrazole substituent but replaces pyrazine with pyridine.

  • Reactivity : Pyridine’s basic nitrogen enhances coordination chemistry, whereas pyrazine’s dual N atoms favor π-π stacking in crystal structures .
  • Synthetic Routes : Both compounds form via anion displacement, but cyclization pathways differ due to ring-size preferences .

Physicochemical and Structural Properties

Thermal Stability and Crystal Packing

The main compound’s planar structure (from pyrazine-pyrazole conjugation) and hydrogen-bonding interactions (e.g., C-H···N) enhance thermal stability, as seen in related difurazano-pyrazine systems . In contrast, alkyl-substituted analogs (e.g., isobutyl in ) lack such stabilization, leading to lower melting points.

Electronic Effects

  • Electron-Withdrawing Groups : Chlorine at C2 withdraws electron density, polarizing the pyrazine ring. This effect is amplified in chloromethyl derivatives .
  • Electron-Donating Groups : The dimethylpyrazole group donates electrons via resonance, balancing reactivity at C3 .

Data Tables

Table 1: Comparative Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Thermal Stability
2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine C₉H₈ClN₅ 233.65 Cl, dimethylpyrazole High (planar conjugation)
2-Chloro-3-(2-methylpropyl)pyrazine C₈H₁₁ClN₂ 170.64 Cl, isobutyl Moderate
3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine C₁₂H₁₄N₈ 270.31 Two dimethylpyrazoles High (N-rich ring)

Biological Activity

2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H10ClN5
  • Molecular Weight : 239.68 g/mol

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including this compound. In vitro evaluations demonstrated that compounds with similar structures exhibited significant activity against various pathogens.

CompoundMIC (µg/mL)MBC (µg/mL)Activity Type
This compound< 0.25< 0.50Bactericidal

The minimum inhibitory concentration (MIC) values for related pyrazole derivatives were found to be as low as 0.22 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .

Antibiofilm Activity

In addition to direct antimicrobial effects, this compound demonstrated significant antibiofilm activity. Studies showed a reduction in biofilm formation by up to 70% compared to control treatments with established antibiotics like Ciprofloxacin. This suggests that pyrazole derivatives can be effective in preventing biofilm-associated infections .

Cytotoxicity and Safety Profile

A crucial aspect of evaluating new compounds is their cytotoxicity. The hemolytic activity of this compound was assessed, revealing low toxicity levels with % lysis ranging from 3.23% to 15.22%. This indicates a favorable safety profile for further development .

Research indicates that pyrazole derivatives may act as inhibitors of key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these activities ranged from 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR, showcasing their potential as dual-action antimicrobial agents .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of pyrazole derivatives including the target compound revealed that structural modifications significantly affect biological activity. The presence of the chlorinated pyrazole moiety enhanced the antimicrobial properties compared to non-chlorinated analogs.

Case Study 2: Synergistic Effects

Another investigation explored the synergistic effects of combining this compound with other antibiotics. Results indicated that co-administration could lower the MIC values of standard treatments, suggesting potential for combination therapies in resistant infections .

Q & A

Q. What synthetic methodologies are effective for preparing 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine and its derivatives?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

  • Chloropyrazine intermediates : Reacting 3-chloropyrazine-2-carboxamide with dimethylformamide dimethyl acetal (DMF-DMA) forms intermediates that can undergo hydrazine-mediated cyclization to yield triazole or pyrazole derivatives .
  • Pyrazole coupling : Copper-catalyzed cross-coupling or nucleophilic aromatic substitution (e.g., using 3,5-dimethylpyrazole) with chloropyrazine precursors under reflux conditions in polar aprotic solvents (e.g., 1,4-dioxane) .
    Key characterization tools : ¹H/¹³C NMR for regiochemical confirmation, FT-IR for functional group analysis, and LCMS for reaction monitoring .

Q. How can the crystal structure of this compound be refined to resolve ambiguities in substituent orientation?

  • Use SHELX programs (e.g., SHELXL) for small-molecule refinement. X-ray diffraction data should be collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
  • For ambiguous electron density, employ DFT-optimized geometries (B3LYP/6-31G* level) to validate bond lengths/angles and compare with experimental data .
    Example : A related tetrazine-pyrazole derivative crystallized in the monoclinic P21/n space group with lattice parameters a = 10.977 Å, b = 7.688 Å, c = 15.887 Å, and β = 99.798° .

Advanced Research Questions

Q. How does this compound perform as a ligand in luminescent copper(I) complexes for optoelectronic applications?

  • Design strategy : Pair the pyrazine-pyrazole moiety with phosphine ligands (e.g., Xantphos) to form [Cu(N^N)(P^P)]⁺ complexes. The pyrazine’s electron-withdrawing nature stabilizes metal-to-ligand charge transfer (MLCT) states.
  • Performance metrics : A Cu(I) complex with this ligand exhibited λmax at 575 nm (orange emission), photoluminescence quantum yield (PLQY) of 20%, and electroluminescent efficiency of 0.6 cd A⁻¹ in light-emitting electrochemical cells (LECs) .
  • Validation : Multivariate modeling predicted λmax < 500 nm and PLQY > 30%, but experimental data showed redshifted emission due to aggregation effects in thin films .

Q. What computational approaches resolve contradictions in experimental vs. theoretical electronic properties?

  • DFT/TD-DFT analysis : Calculate frontier molecular orbitals (HOMO-LUMO gaps) and compare with UV-Vis absorption spectra. For example, discrepancies in predicted vs. observed λmax may arise from solvent effects or excited-state relaxation not modeled in gas-phase calculations .
  • Multivariate regression : Correlate substituent effects (e.g., alkyl vs. halogen groups on pyrazole) with photophysical outputs (PLQY, efficiency). This identifies outliers where steric hindrance disrupts planar geometries .

Q. How can this compound be functionalized for targeted bioactivity studies?

  • Amide/urea derivatives : React the chloropyrazine core with hydrazides or isocyanates. For example, butyryl chloride in chloroform/pyridine forms hydrazide derivatives with potential antimicrobial activity .
  • Click chemistry : Use tetrazine derivatives (e.g., 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine) for inverse electron-demand Diels-Alder reactions with strained alkenes, enabling bioconjugation .

Q. What analytical strategies validate purity and stability under varying conditions?

  • HPLC-DAD/MS : Monitor degradation products under thermal stress (e.g., 40–80°C) or UV exposure.
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and track impurity profiles using high-resolution mass spectrometry (HRMS) .

Methodological Recommendations

  • Structural ambiguity : Combine SC-XRD with solid-state NMR to resolve disorder in pyrazole substituents .
  • Reaction optimization : Use design of experiments (DoE) to map solvent/base effects on coupling reactions .
  • Photostability : Encapsulate the compound in polymer matrices (e.g., PMMA) to reduce aggregation-induced quenching .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
Reactant of Route 2
Reactant of Route 2
2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine

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